BenchChemオンラインストアへようこそ!

1-Hydroxy-3-phenylthiourea

Tyrosinase inhibition Melanogenesis Enzyme kinetics

1-Hydroxy-3-phenylthiourea (CAS 6919-35-3, molecular formula C₇H₈N₂OS, MW 168.22 g/mol) is an N-hydroxy-N′-phenylthiourea derivative belonging to the broader class of phenylthiourea tyrosinase probes. Its structure comprises a thiourea core bearing an N-hydroxy group at the 1-position and a phenyl ring at the 3-position.

Molecular Formula C7H8N2OS
Molecular Weight 168.22 g/mol
CAS No. 6919-35-3
Cat. No. B13995407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-3-phenylthiourea
CAS6919-35-3
Molecular FormulaC7H8N2OS
Molecular Weight168.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NO
InChIInChI=1S/C7H8N2OS/c10-9-7(11)8-6-4-2-1-3-5-6/h1-5,10H,(H2,8,9,11)
InChIKeySYYZSZNCAJQTPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-3-phenylthiourea (CAS 6919-35-3): Sourcing the N-Hydroxy-Thiourea Scaffold for Tyrosinase and Melanogenesis Research


1-Hydroxy-3-phenylthiourea (CAS 6919-35-3, molecular formula C₇H₈N₂OS, MW 168.22 g/mol) is an N-hydroxy-N′-phenylthiourea derivative belonging to the broader class of phenylthiourea tyrosinase probes. Its structure comprises a thiourea core bearing an N-hydroxy group at the 1-position and a phenyl ring at the 3-position [1]. The compound is catalogued under PubChem CID 4533861, ChEMBL ID CHEMBL261077, and NSC number 529072, and appears as a white crystalline powder with a reported melting point of 193–194 °C [2] . It is covered by patent FR-2880022-A1 for use as a melanogenesis and tyrosinase inhibitor and as a depigmenting or whitening agent [3].

Why N-Hydroxy-N′-phenylthiourea Cannot Be Substituted by Generic Phenylthiourea or Its Urea Congener in Tyrosinase Research


Within the N-hydroxy-N′-phenyl(thio)urea series, atomic-level substitution produces extreme potency shifts that preclude generic interchange. Replacing the thiourea sulfur of the target compound with oxygen to yield 1-hydroxy-3-phenylurea (the urea analog) increases mushroom tyrosinase inhibitory potency from an IC₅₀ above 1 mM to approximately 0.29 µM—a greater than 3,400-fold improvement [1] [2]. Conversely, the conventional tyrosinase inhibitor N-phenylthiourea (PTU), which lacks the N-hydroxy group, exhibits an IC₅₀ of 1.8 µM, already ~560-fold more potent than the target thiourea [1]. Methylation of the critical NHOH moiety completely abolishes activity in both series (IC₅₀ > 1,000 µM for compounds 13, 14, 16, and 17) [1]. These structure-activity cliffs mean that researchers procuring the wrong analog will observe either false-negative or massively attenuated results, making precise chemical identity essential for reproducible tyrosinase and melanogenesis experiments.

1-Hydroxy-3-phenylthiourea (CAS 6919-35-3): Quantitative Comparator Evidence for Scientific Procurement Decisions


Mushroom Tyrosinase Inhibition Potency: Thiourea Target vs. Urea Analog vs. PTU — Direct Head-to-Head Comparison

In a direct head-to-head enzymatic study using mushroom tyrosinase (Agaricus bisporus) under identical assay conditions, 1-hydroxy-3-phenylthiourea (the target compound) exhibited an IC₅₀ value above 1 mM (no significant inhibition at the highest concentration tested) [1] [2]. In contrast, its direct oxygen analog 1-hydroxy-3-phenylurea (N-hydroxy-N′-phenylurea, compound 1 in Criton & Le Mellay-Hamon) inhibited the same enzyme with an IC₅₀ of 0.29 µM, representing a greater than 3,400-fold potency differential [1]. The parent phenylthiourea scaffold (PTU, N-phenylthiourea) showed intermediate potency with an IC₅₀ of 1.8 µM—approximately 560-fold more potent than the target compound [1]. Reference inhibitors kojic acid and hydroquinone yielded IC₅₀ values of 75 µM and 37 µM, respectively [1].

Tyrosinase inhibition Melanogenesis Enzyme kinetics

Thiourea vs. Urea Pharmacophore: The Sulfur-to-Oxygen Switch Quantified in Tyrosinase Activity

The Criton & Le Mellay-Hamon (2008) study was explicitly designed to evaluate the effect of replacing the thiourea sulfur atom with oxygen on copper-chelating ability and tyrosinase inhibition. When the thiocarbonyl (C=S) of the target N-hydroxy-N′-phenylthiourea scaffold is replaced by carbonyl (C=O) to generate N-hydroxy-N′-phenylurea, the resulting compound acquires potent inhibition (IC₅₀ = 0.29 µM) while the parent thiourea remains essentially inactive (IC₅₀ > 1,000 µM) [1] [2]. This demonstrates that the thiocarbonyl moiety alone is insufficient for tight binding to the dicopper active site of tyrosinase when paired with the N-hydroxy motif; the carbonyl oxygen is required for productive metal chelation in this scaffold [1]. The paper explicitly states that compound 1 was generated by replacing both the amino group and sulfur of PTU with N-hydroxylamine and oxygen respectively [1].

Structure-activity relationship Pharmacophore mapping Chelation chemistry

NHOH Pharmacophore Integrity: Methylation Tolerance Compared Across Series Members

The Criton & Le Mellay-Hamon study systematically methylated the terminal NHOH group of the N-hydroxy-N′-phenyl(thio)urea scaffold. For the urea series, methylation of the hydroxyl oxygen (compound 13) or the NH nitrogen (compound 14) completely abolished tyrosinase inhibitory activity (IC₅₀ > 1,000 µM for both), while conservation of the NHOH motif with N′-methylation (compound 15) retained measurable activity (IC₅₀ = 16 µM) [1]. The target thiourea compound bears the intact, unsubstituted NHOH group—a necessary but not sufficient condition for potent inhibition [1] [2]. This SAR pattern demonstrates that while the NHOH motif is essential, its chelating capacity is fully realized only when paired with a carbonyl (C=O) rather than thiocarbonyl (C=S) donor in the tyrosinase binding pocket [1].

Pharmacophore validation Tyrosinase inhibitor design Metal chelation

Physicochemical Differentiation: Computed Molecular Properties vs. Urea Analog

The target 1-hydroxy-3-phenylthiourea exhibits distinct physicochemical properties relative to its urea analog, as computed and catalogued in PubChem [1]. Key differentiating parameters include: XLogP3 = 1.0 (indicating moderate lipophilicity), hydrogen bond donor count = 3 (reflecting the NHOH and NH groups), hydrogen bond acceptor count = 2 (the sulfur and hydroxyl oxygen), topological polar surface area (TPSA) = 76.4 Ų, and a single rotatable bond [1]. The compound's molecular weight is 168.22 g/mol. While the urea analog shares the same molecular formula weight, the sulfur atom's larger van der Waals radius and altered electronegativity predictably impact hydrogen-bonding strength, metal coordination geometry, and metabolic stability compared to the oxygen congener—properties relevant to researchers evaluating both compounds for applications beyond tyrosinase inhibition, such as urease inhibition or antimicrobial screening where thiourea derivatives often show differential activity [1] .

Drug-likeness Permeability Solubility prediction

Patent Protection and Defined Use Scope: FR-2880022-A1 Establishes Commercial Relevance

The target compound and its analogs are explicitly claimed in patent FR-2880022-A1 (priority date 2004-12-24, assigned to Mayoly Spindler S.A.) as inhibitors of melanogenesis and tyrosinase, for use as depigmenting and/or whitening agents in cosmetic or dermatological compositions [1]. The patent covers both N-hydroxy-N′-phenylthiourea and N-hydroxy-N′-phenylurea derivatives. Critically, the 2008 Bioorg Med Chem Lett publication—stemming from the same inventors and assignee—provides the quantitative enzymatic and cellular validation data underpinning the patent claims, including the structure-activity relationships that distinguish the urea series from the thiourea series [2]. This patent-article pair creates a documented commercial development pathway that adds procurement value for organizations engaged in skin hyperpigmentation research, even when the thiourea analog itself is used primarily as a comparator rather than a lead compound [1] [2].

Intellectual property Skin depigmentation Cosmeceutical development

Melanin Formation in B16 Melanoma Cells: Differential Activity Profile

While the urea analog compound 1 (1-hydroxy-3-phenylurea) reduced melanin pigment synthesis by 78% at 100 µM in cultured B16 melanoma cells, the Criton & Le Mellay-Hamon study primarily focused cellular melanogenesis data on the active urea series [1]. The thiourea target compound showed no significant tyrosinase inhibition in the cell-free assay (IC₅₀ > 1,000 µM) and was consequently not profiled for cellular melanin inhibition [1] [2]. In contrast, the reference inhibitor PTU (N-phenylthiourea) reduced melanin formation by 58% at 100 µM, and arbutin showed 54.3% inhibition [1]. This differential cellular activity pattern—where the sulfur-containing PTU retains cellular melanogenesis inhibition despite weaker enzyme inhibition, while the N-hydroxy thiourea loses activity entirely—provides a unique tool to dissect the relative contributions of enzyme inhibition versus cellular off-target effects in melanogenesis research [1].

Cellular melanogenesis B16 melanoma Pigment reduction

Optimal Research and Procurement Use Cases for 1-Hydroxy-3-phenylthiourea (CAS 6919-35-3)


Negative Control Compound for Mushroom Tyrosinase Biochemical Assays

Investigators measuring tyrosinase inhibition using the mushroom (Agaricus bisporus) enzyme assay can deploy 1-hydroxy-3-phenylthiourea as a validated negative control that bears the NHOH pharmacophore yet fails to inhibit the enzyme at concentrations up to 1 mM [1] [2]. This contrasts with the urea analog (IC₅₀ = 0.29 µM) and PTU (IC₅₀ = 1.8 µM), enabling researchers to distinguish bona fide metal-chelation-dependent inhibition from non-specific assay interference [1]. Procuring this compound alongside its active urea counterpart provides a matched positive/negative control pair essential for high-confidence screening campaigns.

Structure-Activity Relationship Probe for Sulfur vs. Oxygen Pharmacophore Contributions

Medicinal chemists designing metalloenzyme inhibitors can use 1-hydroxy-3-phenylthiourea to systematically evaluate the contribution of the thiocarbonyl donor atom to metal binding, enzyme inhibition, and cellular activity [1]. The quantitative SAR data from Criton & Le Mellay-Hamon (2008) establish that the C=S→C=O switch alone accounts for a >3,400-fold change in tyrosinase IC₅₀ [1] [2]. This compound thus serves as an essential reference point in SAR campaigns extending beyond tyrosinase to other dicopper enzymes, urease, and carbonic anhydrase where thiourea derivatives are under investigation.

Synthetic Intermediate for N-Hydroxy-N′-phenyl(thio)urea Derivative Libraries

The unsubstituted N-hydroxy-N′-phenylthiourea scaffold provides a versatile starting material for parallel synthesis of derivative libraries. As described in patent FR-2880022-A1 and the 2008 publication, phenyl isothiocyanate can be reacted with hydroxylamine derivatives to generate the core thiourea, which can then be further functionalized at the phenyl ring, the NHOH moiety, or the thiocarbonyl position [1] [2]. Researchers procuring the parent thiourea gain access to a synthetic hub for generating both thiourea and (via oxidation/desulfurization) urea analogs for systematic SAR exploration [1].

Cosmeceutical R&D Reference Standard for Melanogenesis Inhibitor Benchmarking

Organizations developing skin-depigmenting or whitening agents can procure 1-hydroxy-3-phenylthiourea as a reference standard within the protected chemical space defined by patent FR-2880022-A1 [1]. The compound's well-characterized inactivity profile against tyrosinase (IC₅₀ > 1 mM) and the extensive SAR dataset published in the accompanying peer-reviewed paper [2] provide a documented comparator for regulatory submissions and freedom-to-operate analyses. This procurement is particularly relevant for cosmetic and dermatological R&D programs that require a chemically defined negative control with established intellectual property provenance [1] [2].

Quote Request

Request a Quote for 1-Hydroxy-3-phenylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.